An In-depth Technical Guide to 3-Bromo-5-methylaniline (CAS: 74586-53-1)
An In-depth Technical Guide to 3-Bromo-5-methylaniline (CAS: 74586-53-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-methylaniline, with the CAS number 74586-53-1, is an important aromatic amine derivative that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a bromine atom and a methyl group on the aniline (B41778) ring, makes it a valuable intermediate in the production of a wide range of specialized chemicals. This technical guide provides a comprehensive overview of its chemical properties, synthesis, safety and handling, and its significant applications in the pharmaceutical and agrochemical industries. The strategic placement of the bromo and methyl groups allows for regioselective modifications, making it a key component in the synthesis of complex molecules, including potent kinase inhibitors for targeted cancer therapy.
Chemical and Physical Properties
3-Bromo-5-methylaniline is a solid at room temperature, with its color ranging from off-white to brown. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 74586-53-1 | [1] |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| IUPAC Name | 3-bromo-5-methylaniline | [1] |
| Synonyms | 3-Amino-5-bromotoluene, 5-Bromo-m-toluidine | [2] |
| Appearance | Off-white to purple to brown solid or semi-solid | |
| Melting Point | 37 °C | |
| Boiling Point | 150-151 °C at 15 Torr | |
| Density | 1.498 ± 0.06 g/cm³ (Predicted) | |
| Solubility | Slightly soluble in water | |
| pKa | 3.65 ± 0.10 (Predicted) |
Spectroscopic Data
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Mass Spectrometry: The predicted monoisotopic mass is 184.98401 Da.[1] The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of nearly equal intensity).
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Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic N-H stretching vibrations for a primary amine in the range of 3300-3500 cm⁻¹, C-H stretching vibrations for the aromatic ring and methyl group around 2850-3100 cm⁻¹, C=C stretching vibrations for the aromatic ring in the 1450-1600 cm⁻¹ region, and a C-Br stretching vibration at lower wavenumbers.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl protons, a broad singlet for the amine protons, and distinct signals in the aromatic region corresponding to the three protons on the benzene (B151609) ring.
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¹³C NMR: The carbon NMR spectrum would be expected to show a signal for the methyl carbon, and six distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly influenced by the halogen's electronegativity.
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Synthesis
A common and effective method for the synthesis of 3-Bromo-5-methylaniline is the reduction of the corresponding nitro compound, 3-bromo-5-nitrotoluene (B1266673).
Experimental Protocol: Reduction of 3-Bromo-5-nitrotoluene
This protocol is based on a general procedure for the reduction of nitroarenes using zinc powder and ammonium (B1175870) chloride.
Materials:
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3-Bromo-5-nitrotoluene
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Dioxane
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Water
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Zinc powder
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Ammonium chloride
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Ethyl acetate (B1210297)
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Anhydrous sodium sulfate
Procedure:
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Dissolve 3-bromo-5-nitrotoluene (1 equivalent) in a 3:1 mixture of dioxane and water.
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To this solution, add zinc powder (10 equivalents) and ammonium chloride (10 equivalents) sequentially.
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Stir the reaction mixture vigorously at room temperature for approximately 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, dilute the reaction mixture with water.
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Extract the product into ethyl acetate (3 x volumes).
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Filter the drying agent and concentrate the organic phase under reduced pressure to yield 3-bromo-5-methylaniline as a solid.
Synthetic Workflow
Caption: Synthetic workflow for 3-Bromo-5-methylaniline.
Applications in Drug Development
3-Bromo-5-methylaniline is a key intermediate in the synthesis of various pharmaceutical agents. Its structure is particularly valuable in the development of kinase inhibitors, which are a major class of targeted therapies for cancer and other diseases.
Role in the Synthesis of Pan-RAF Inhibitors
The RAS-RAF-MEK-ERK signaling pathway is a critical regulator of cell proliferation, and its aberrant activation is a hallmark of many cancers.[3] Kinase inhibitors that target components of this pathway, such as the RAF kinases (A-RAF, B-RAF, and C-RAF), are of significant interest. 3-Bromo-5-methylaniline and its derivatives can serve as crucial building blocks for the synthesis of potent Pan-RAF inhibitors, which are designed to inhibit all RAF isoforms and potentially overcome resistance mechanisms observed with first-generation RAF inhibitors.[3]
For example, the core structure of 3-bromo-5-methylaniline can be elaborated through a series of reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig amination), to introduce the necessary pharmacophoric features for binding to the ATP-binding site of RAF kinases.
Representative Experimental Workflow for Kinase Inhibitor Synthesis
The following is a generalized workflow illustrating how a bromoaniline derivative can be utilized in the synthesis of a kinase inhibitor.
Caption: General workflow for kinase inhibitor synthesis.
The RAF-MEK-ERK Signaling Pathway and Inhibition
The diagram below illustrates the RAF-MEK-ERK signaling pathway and the point of inhibition by a RAF inhibitor.
Caption: Inhibition of the RAF-MEK-ERK pathway.
Safety and Handling
3-Bromo-5-methylaniline is classified as harmful and an irritant. It is essential to handle this compound with appropriate safety precautions in a well-ventilated area, preferably a fume hood.
Hazard Identification
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GHS Hazard Statements:
Recommended Personal Protective Equipment (PPE)
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Eye/Face Protection: Wear chemical safety goggles or a face shield.
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Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.
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Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if working outside of a fume hood or if dusts are generated.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.
Conclusion
3-Bromo-5-methylaniline is a valuable and versatile chemical intermediate with significant applications in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility as a precursor for potent kinase inhibitors highlights its importance to researchers and scientists in the pharmaceutical industry. A thorough understanding of its chemical properties, synthetic routes, and safe handling procedures is crucial for its effective and responsible use in research and development.
